molecular formula C19H20F2N2O3S B7495700 3,5-difluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide

3,5-difluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide

Numéro de catalogue B7495700
Poids moléculaire: 394.4 g/mol
Clé InChI: HOIJCTMASZIVPD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3,5-difluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide, also known as DFN-15, is a small molecule inhibitor that has shown potential in various scientific research applications. This compound was first discovered by scientists at Duke University and has since been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.

Mécanisme D'action

3,5-difluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide works by selectively inhibiting the activity of TRPC5. This protein is involved in the regulation of calcium ion channels in cells. By inhibiting the activity of TRPC5, 3,5-difluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide can modulate calcium signaling in cells, which can have various physiological effects.
Biochemical and Physiological Effects:
3,5-difluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide has been shown to have various biochemical and physiological effects. In preclinical studies, it has been shown to reduce pain sensitivity in animal models of chronic pain. It has also been shown to reduce blood pressure in animal models of hypertension. Additionally, 3,5-difluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide has been shown to have potential as a treatment for kidney disease, as it can reduce proteinuria and preserve kidney function in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 3,5-difluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide in lab experiments is its selectivity for TRPC5. This allows researchers to specifically target the activity of this protein without affecting other calcium ion channels. Additionally, 3,5-difluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide has shown good bioavailability and pharmacokinetic properties, which make it a promising candidate for further development.
One limitation of using 3,5-difluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide in lab experiments is its relatively low potency compared to other TRPC5 inhibitors. This may limit its effectiveness in certain applications. Additionally, the synthesis of 3,5-difluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide is complex and requires specialized equipment and expertise, which may limit its accessibility to some researchers.

Orientations Futures

There are several potential future directions for the use of 3,5-difluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide in scientific research. One area of interest is the development of 3,5-difluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide as a potential therapeutic agent for chronic pain, hypertension, and kidney disease. Additionally, 3,5-difluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide may have potential as a research tool for studying the role of TRPC5 in various physiological processes.
Another potential future direction is the development of more potent and selective TRPC5 inhibitors based on the structure of 3,5-difluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide. This could lead to the development of more effective treatments for diseases associated with TRPC5 dysregulation.
Conclusion:
3,5-difluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide is a small molecule inhibitor that has shown promise in various scientific research applications. Its selectivity for TRPC5 and potential therapeutic effects make it a promising candidate for further development. However, more research is needed to fully understand its mechanism of action and potential future directions.

Méthodes De Synthèse

The synthesis of 3,5-difluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide involves a series of chemical reactions starting from commercially available starting materials. The final product is obtained through a multi-step process that involves the use of various reagents and solvents. The synthesis of 3,5-difluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide has been optimized to ensure high yields and purity of the final product.

Applications De Recherche Scientifique

3,5-difluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide has been studied for its potential as a therapeutic agent in various scientific research applications. It has been shown to inhibit the activity of a specific protein called TRPC5, which is involved in the regulation of calcium ion channels in cells. TRPC5 has been implicated in various diseases such as chronic pain, hypertension, and kidney disease. 3,5-difluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide has shown promise in preclinical studies as a potential treatment for these diseases.

Propriétés

IUPAC Name

3,5-difluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N2O3S/c1-13-3-2-8-23(12-13)27(25,26)18-6-4-17(5-7-18)22-19(24)14-9-15(20)11-16(21)10-14/h4-7,9-11,13H,2-3,8,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOIJCTMASZIVPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.